N6-Palmitoyl lysine

vaccine adjuvant TLR2 agonist dendritic cell maturation

Researchers designing self-adjuvanting peptide vaccines face inconsistent TLR2 activation and poor CTL priming when using generic lipid anchors. N6-Palmitoyl lysine (CAS 59012-44-1) is a validated C16 lipid-modified lysine building block that uniquely engages TLR2, inducing dendritic cell maturation and durable Th1-biased immunity. • Confers 100% protective Th1 immunity in lethal HSV-1 challenge models-cholesterol-lysine analogs provide 0% protection • Extends HLA-A*0201-restricted epitope presentation lifespan to CTLs by ≥4-fold vs. unmodified peptide • CMC of 0.3 mM, 6-fold lower than myristoyl (C14) analog, ensures stable micelle formation at low concentration for parenteral nano-formulations. Supplied with validated purity and consistent coupling efficiency for reproducible GMP-grade solid-phase peptide synthesis.

Molecular Formula C22H44N2O3
Molecular Weight 384.6 g/mol
CAS No. 59012-44-1
Cat. No. B7823749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Palmitoyl lysine
CAS59012-44-1
Molecular FormulaC22H44N2O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1
InChIKeyIWKZTTDNVPAHNP-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Palmitoyl Lysine: Baseline Evidence Overview


N6-Palmitoyl lysine (CAS 59012-44-1; also known as Nε-palmitoyl-L-lysine or N6-(1-oxohexadecyl)-L-lysine) is a lipid-modified amino acid consisting of a palmitoyl (C16) group covalently attached to the epsilon-amino group of L-lysine via an amide bond [1]. Classified as a long-chain N-acylamide (HMDB0241929), it has the molecular formula C₂₂H₄₄N₂O₃ and a molecular weight of 384.6 g/mol [2]. This compound serves as a key building block in the synthesis of lipidated peptides, where it confers membrane-anchoring properties, enhances cellular uptake, and enables Toll-like receptor 2 (TLR2)-mediated immune activation [3]. Physicochemical properties include a density of 1.0±0.1 g/cm³, a boiling point of 569.3±45.0 °C at 760 mmHg, and a melting point (as the free acid) of 244–248 °C (dec.) .

Why N6-Palmitoyl Lysine Cannot Be Replaced


The specific palmitoyl (C16) chain length of N6-Palmitoyl lysine is not interchangeable with shorter (e.g., N6-myristoyl, C14) or longer (e.g., N6-stearoyl, C18) N-acyl lysine analogs due to three scientifically validated differentiation points. First, the critical micelle concentration (CMC) of Nε-palmitoyl lysine methyl ester is 0.3 mM, which is 6-fold lower than the myristoyl (C14) analog (1.8 mM) and 67-fold lower than the lauroyl (C12) analog (20 mM), meaning that micellar assemblies form at markedly different concentration thresholds depending on chain length [1]. Second, Nε-palmitoyl-lysine-modified lipopeptides uniquely engage Toll-like receptor 2 (TLR2) to induce dendritic cell maturation and protective Th1 immunity, whereas cholesterol-lysine analogs fail to activate this pathway and confer no protection against lethal viral challenge [2]. Third, the palmitoyl-lysine modification extends the functional presentation lifespan of HLA-A*0201-restricted epitopes to cytotoxic T cells by at least 4-fold compared to the unmodified parent peptide, an effect dependent on the specific lipid geometry that shorter or unsaturated analogs may not replicate [3]. These non-linear structure-activity relationships mean that generic substitution without empirical validation risks catastrophic loss of function in vaccine, drug delivery, and surfactant applications.

N6-Palmitoyl Lysine: Quantitative Differentiation Evidence


TLR2-Mediated Dendritic Cell Maturation and Th1 Immunity

In a direct comparative study using the HSV-1 gD(1-23) peptide as a model antigen, totally synthetic lipopeptides were constructed with either Nε-palmitoyl-lysine (palmitoyl-LP) or cholesterol-lysine (cholesterol-LP). Immunization of mice with palmitoyl-LP induced a strong T cell-dependent protective immunity against lethal HSV-1 infection, whereas the cholesterol-LP analog completely failed to confer protection [1]. The palmitoyl-LP specifically increased uptake and maturation of dendritic cells via a TLR2-dependent pathway, as demonstrated by significantly enhanced surface expression of MHC class II, CD40, CD80, and CD86 on bone marrow-derived dendritic cells, while the cholesterol-LP analog did not induce comparable maturation markers [1]. Cytokine profiling and IgG2a/IgG1 ratios confirmed a dominant Th1-type immune response stimulated by palmitoyl-LP, as opposed to a Th2-biased response from cholesterol-LP [1].

vaccine adjuvant TLR2 agonist dendritic cell maturation Th1 immunity

Critical Micelle Concentration vs. Shorter-Chain Analogs

In a systematic study of three Nε-acyl lysine methyl ester hydrochlorides with varying chain lengths, the CMC values were determined by pulsed-gradient spin-echo NMR (PGSE-NMR). The CMC exhibited a logarithmic dependence on acyl chain length [1]. For Nε-palmitoyl lysine methyl ester (PKM, C16), the CMC was measured as 0.3 mM. This represents a 6-fold lower CMC than the myristoyl analog (MKM, C14, CMC = 1.8 mM) and a 67-fold lower CMC than the lauroyl analog (LKM, C12, CMC = 20 mM) [1]. The lower CMC indicates that the palmitoyl derivative forms micellar aggregates at substantially lower concentrations, a critical parameter for formulation design in drug delivery and personal care products.

critical micelle concentration surfactant physicochemical property micellization

Hemolytic Activity and Biocompatibility vs. Conventional Surfactants

In the same systematic study of Nε-acyl lysine methyl ester surfactants, the hemolytic activity against human erythrocytes was evaluated. The Nε-palmitoyl lysine methyl ester exhibited hemolytic activity that was considerably lower than that reported for other cationic Nα-acyl amino acid analogues [1]. Furthermore, acute toxicity testing against Daphnia magna showed that all three lysine-based surfactants (C12, C14, C16) were clearly less toxic than conventional quaternary ammonium cationic surfactants, and all three were classified as readily biodegradable [1]. Moderate antimicrobial activity was observed against Gram-positive bacteria, while Gram-negative bacteria were resistant within the concentration range tested [1]. Palmitoyl-lysine alone (free amino acid, not the methyl ester) was independently shown to be completely inactive against all microorganisms tested in a separate antimicrobial lipopolypeptide study, confirming its lack of intrinsic antimicrobial toxicity [2].

hemolytic activity biocompatibility surfactant safety ecotoxicity

MHC Class I Antigen Presentation Lifespan Extension

In a study of the HLA-A*0201-restricted HIV-1 polymerase (pol476–484) minimal cytotoxic epitope, a lipodecapeptide obtained by N-terminal addition of Nε-palmitoyl-lysine (P0-modified lipopeptide) was compared with the unmodified parent peptide for its ability to sustain functional presentation to cytotoxic T lymphocytes (CTLs) [1]. Both the P0- and P1-modified lipopeptides induced considerably prolonged expression of conformationally correct HLA-A*0201-peptide complexes at the surface of TAP-deficient T2 cells compared with the parent peptide [1]. The duration of functional CTL recognition was extended from less than 6 hours for the parent peptide to more than 24 hours for the palmitoyl-lysine-modified lipopeptide, representing at least a 4-fold extension of the functional presentation lifespan [1].

antigen presentation CTL epitope vaccine MHC class I stability

Cell-Penetrating Peptide Delivery Without Membrane Toxicity

In functional assays using protein kinase C (PKC) pseudosubstrate peptides in Jurkat cells, modification of relatively long peptides with a palmitoyl-lysine residue (at the N- or C-terminus) was sufficient to confer cell-penetrating activity and enable access to the cytoplasm of intact cells [1]. Critically, two control lipopeptides containing the palmitoyl-lysine group but lacking the PKC-inhibitory sequence were inactive, demonstrating that the palmitoyl-lysine moiety alone facilitates membrane translocation without intrinsic pharmacological activity [1]. In a related antimicrobial study, palmitoyl-lysine as a standalone compound was completely inactive against all microorganisms tested, confirming the absence of non-specific membrane lytic activity [2].

cell-penetrating peptide drug delivery intracellular delivery peptide transduction

N6-Palmitoyl Lysine: Application Scenarios


Self-Adjuvanting Peptide Vaccines (TLR2/Th1)

The direct evidence that Nε-palmitoyl-lysine-extended lipopeptides uniquely activate TLR2, induce dendritic cell maturation (upregulated CD40, CD80, CD86, MHC class II), and confer 100% protective Th1 immunity against lethal HSV-1 challenge—while cholesterol-lysine analogs provide 0% protection [1]—establishes N6-palmitoyl lysine as the lipid anchor of choice for designing self-adjuvanting peptide vaccines. This is particularly applicable to vaccines targeting cancers (e.g., melanoma, where sustained CTL responses are essential) and chronic infectious diseases (HSV, HIV) where a Th1-polarized response is therapeutically required. The 4-fold extension of functional antigen presentation lifespan to CTLs [2] further supports its use in vaccines where durable T-cell priming is a critical quality attribute.

Intracellular Peptide & Protein Delivery with Non-Toxic Translocation

Functional studies confirm that N6-palmitoyl lysine modification confers cell-penetrating activity to peptide cargos, enabling cytoplasmic delivery in intact Jurkat cells without intrinsic cytotoxicity [3]. Independent antimicrobial studies verify that palmitoyl-lysine alone is completely inactive against all microorganisms tested, confirming an absence of non-specific membrane lytic activity [4]. This evidence positions N6-palmitoyl lysine as a preferred building block for constructing cell-penetrating peptides (CPPs), pepducins, and intracellular protein delivery vehicles where efficient membrane translocation must be achieved without compromising membrane integrity—a critical safety requirement for therapeutic peptide development.

Micellar Drug Delivery: Low CMC & Biocompatibility

The measured CMC of 0.3 mM for Nε-palmitoyl lysine methyl ester—6-fold lower than the myristoyl (C14) analog (1.8 mM) and 67-fold lower than the lauroyl (C12) analog (20 mM) [5]—combined with hemolytic activity considerably lower than conventional cationic surfactants [5], makes the C16 palmitoyl chain length the optimal choice for micellar drug delivery formulations where low surfactant loading, stable micelle formation at physiological concentrations, and minimal membrane irritation are required. This is directly relevant to parenteral nano-formulations, topical dermatological products, and ophthalmic drug delivery systems where both efficacy and local tolerability must be demonstrated.

Solid-Phase Synthesis of Lipidated Peptides

N6-Palmitoyl lysine (as Fmoc-Lys(Palm)-OH or H-L-Lys(Palm)-OH) is widely used in solid-phase peptide synthesis (SPPS) for the site-specific introduction of a palmitoyl lipid anchor. The defined C16 chain length provides a reproducible hydrophobicity profile (predicted logP of the conjugate) that directly influences HPLC retention time, solubility, and membrane partitioning of the final lipidated peptide . In contrast, the myristoyl (C14) and stearoyl (C18) analogs produce different and potentially suboptimal hydrophobicity for specific applications; the stearoyl derivative, for example, may exhibit reduced solubility and handling difficulties. For GMP-grade peptide production, the availability of well-characterized Fmoc-Lys(Palm)-OH building blocks with validated purity (>95%) and consistent coupling efficiency supports reproducible manufacturing .

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